- Diastereoselective allylations and crotylations under phase-transfer conditions using trifluoroborate salts: an application to the total synthesis of (-)-tetrahydrolipstatinTetrahedron Letters, 2003, 44(44), 8051-8055,
Cas no 96829-58-2 (Orlistat)
Orlistat est un inhibiteur spécifique des lipases gastro-intestinales, principalement utilisé dans la gestion de l'obésité et du surpoids. Son mécanisme d'action consiste à bloquer l'absorption d'environ 30 % des graisses alimentaires en inhibant les enzymes lipases, responsables de leur hydrolyse. Contrairement aux autres agents amaigrissants systémiques, l'Orlistat agit localement dans le tube digestif sans être absorbé dans la circulation sanguine, ce qui minimise les effets secondaires systémiques. Son efficacité est cliniquement prouvée pour favoriser une perte de poids significative lorsqu'il est associé à un régime hypocalorique. De plus, il contribue à améliorer les paramètres métaboliques tels que la glycémie et le cholestérol LDL chez les patients obèses.

Orlistat structure
Nom du produit:Orlistat
Numéro CAS:96829-58-2
Le MF:C29H53NO5
Mégawatts:495.73482966423
MDL:MFCD05662360
CID:61866
PubChem ID:3034010
Orlistat Propriétés chimiques et physiques
Nom et identifiant
-
- Orlistat
- N-FORMYL-L-LEUCINE (1S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]DODECYL ESTER
- RO-18-0647
- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER
- (-)-TETRAHYDROLIPSTATIN
- XENICAL
- (-)-Tetrahydrolipstatin(EquivalentToOrlistat)
- Orlipastat
- Xenical, (-)-Tetrahydrolipstatin, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester,
- Orlistat, Tetrahydolipstat
- ORLIPASTATUM
- (-)-Tetrahydrolipstatin, Ro-18-0647, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- L-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- N-Formyl-L-leucine (1S)-1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]dodecyl ester
- N-Formyl-L-leucine (S)-1-[[(2S)-3α-hexyl-4-oxooxetane-2β-yl]methyl]dodecyl ester
- Orlistat Powder
- (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
- 002
- Alli
- Ro 18-0647
- Tetrahydrolipstatin
- THLP
- (−)-Tetrahydrolipstatin
- Orlipastatum [INN-Latin]
- C29H53NO5
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate
- Orlistat (Alli, Xenical)
- MLS002207022
- N-Formyl-L-le
- L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2α(R*),3β]]- (ZCI)
- L
- Listata
- Ro 18-0647/002
- 96829-58-2
- MLS001423955
- ORLISTAT [MART.]
- NCGC00165856-14
- SW197481-2
- NSC 758881
- NCGC00165856-15
- AHLBNYSZXLDEJQ-FWEHEUNISA-N
- HSDB 7556
- Orlistat (Standard)
- Tox21_111437_1
- R-212
- ORLISTAT [JAN]
- N-formyl-L-leucine (1S)-1-{[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl}dodecyl ester
- SR-01000759417
- HMS3413P06
- BRD-K63343048-001-12-2
- Ro18-0647
- DB01083
- N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester
- Ro-18-0647/002
- UNII-95M8R751W8
- HMS3677P06
- N-Formyl-L-leucine, ester with (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)-2-oxetanone
- ORLISTAT [INN]
- s1629
- Q424163
- Q-201519
- HMS2051I08
- (-)-tetrahydrolipostatin
- N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
- 95M8R751W8
- tetrahydrolipastatin
- AB00639987-09
- CHEBI:94686
- ORLISTAT [USP-RS]
- ORLISTAT [ORANGE BOOK]
- CCG-100851
- SMR000466339
- NC00101
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate
- MFCD05662360
- HY-B0218R
- NCGC00165856-01
- DTXCID40820067
- O0381
- CAS-96829-58-2
- ORLISTAT [VANDF]
- CS-0694775
- L-Leucine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester, (2S-(2alpha(R*),3beta))-
- EN300-268136
- Orlistat, >=98%, solid
- BDBM24567
- 104872-04-0
- Ro-180647002
- BIDD:GT0853
- NCGC00095128-01
- Tetrahydrolipstatin;Ro-18-0647
- BCP0726000044
- DTXSID8023395
- NCGC00165856-03
- Ro-180647-002
- Orlistat [USAN:INN:BAN]
- L-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
- Xenical (TN)
- ORLISTAT [WHO-DD]
- (-)-Tetrahydrolipstatin; Orlistat; Ro 18-0647/002; Tetrahydrolipstatin; Xenical; L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2alpha(R*),3beta]]-
- SR-01000759417-5
- SCHEMBL16408
- ORLISTAT [EMA EPAR]
- ORLISTAT [MI]
- [(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-oxetan-2-yl]methyl]dodecyl] (2S)-2-formamido-4-methyl-pentanoate
- HB4009
- BRD-K63343048-001-13-0
- MLS000759448
- BO164179
- NCGC00165856-02
- HY-B0218
- [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
- Tox21_111437
- SR-01000759417-7
- CHEMBL175247
- AB00639987_10
- NS00004788
- 2-formamido-3-[(3-hexyl-4-oxo-oxetan-2-yl)methyl]-2-isobutyl-tetradecanoate
- GTPL5277
- D04028
- Lipase Inhibitor, THL
- ORLISTAT [HSDB]
- BCP9001031
- L-LEUCINE, N-FORMYL-, 1-((3-HEXYL-4-OXO-2-OXETANYL)METHYL)DODECYL ESTER, (2S-(2.ALPHA.(R*),3.BETA.))-
- ORLISTAT [USP MONOGRAPH]
- THL
- Z2379810072
- NSC-758881
- orlistatum
- Orlistat (JAN/USP/INN)
- R212
- ORLISTAT [USAN]
- (2S)-2-formamido-4-methylpentanoic acid [(2S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]tridecan-2-yl] ester
- Orlistat, United States Pharmacopeia (USP) Reference Standard
- KS-1183
- AKOS015894875
- (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate
- Orlistat, Pharmaceutical Secondary Standard; Certified Reference Material
-
- MDL: MFCD05662360
- Piscine à noyau: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1
- La clé Inchi: AHLBNYSZXLDEJQ-FWEHEUNISA-N
- Sourire: C([C@@H]1OC(=O)[C@H]1CCCCCC)[C@H](CCCCCCCCCCC)OC(=O)[C@@H](NC=O)CC(C)C
- BRN: 3658031
Propriétés calculées
- Qualité précise: 495.39200
- Masse isotopique unique: 495.392
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 23
- Complexité: 579
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 10
- Surface topologique des pôles: 81.7
Propriétés expérimentales
- Couleur / forme: Poudre cristalline blanche
- Dense: 0.976
- Point de fusion: 43.0 to 47.0 deg-C
- Point d'ébullition: 615.9°C at 760 mmHg
- Point d'éclair: 326.3 oC
- Indice de réfraction: 1.469
- Solubilité: DMSO: 19 mg/mL
- Le PSA: 81.70000
- Le LogP: 7.90870
- Merck: 6869
- Rotation spécifique: -33 - -36° (c=1, CHCl3)
Orlistat Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- RTECS:OH3167600
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Orlistat PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A512085-25g |
(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate |
96829-58-2 | 98% | 25g |
$107.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0381-1g |
Orlistat |
96829-58-2 | 97.0%(LC&N) | 1g |
¥3840.0 | 2022-06-10 | |
TRC | O686500-100mg |
Orlistat |
96829-58-2 | 100mg |
$ 136.00 | 2023-09-06 | ||
Axon Medchem | 3500-2 x 50 mg |
Orlistat |
96829-58-2 | 99% | 2 x 50 mg |
€180.00 | 2023-07-10 | |
abcr | AB349468-1g |
Orlistat, 97%; . |
96829-58-2 | 97% | 1g |
€78.90 | 2025-02-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O86470-5g |
Orlistat |
96829-58-2 | 5g |
¥128.0 | 2021-09-08 | ||
Key Organics Ltd | KS-1183-1MG |
Orlistat |
96829-58-2 | >97% | 1mg |
£36.00 | 2025-02-08 | |
DC Chemicals | DCAPI1397-250 mg |
Orlistat (Alli, Xenical) |
96829-58-2 | >99% | 250mg |
$500.0 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159936-100mg |
Orlistat |
96829-58-2 | >97.0%(HPLC) | 100mg |
¥29.90 | 2023-09-01 | |
Key Organics Ltd | AS-14317-1MG |
Orlistat |
96829-58-2 | >98% | 1mg |
£36.00 | 2023-09-07 |
Orlistat Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C → rt
Référence
- A Concise, Phosphate-Mediated Approach to the Total Synthesis of (-)-TetrahydrolipstatinOrganic Letters, 2010, 12(7), 1556-1559,
Synthetic Routes 3
Conditions de réaction
1.1 Solvents: Dichloromethane ; -10 - -5 °C; 1 h, -5 - 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Process for the preparation of orlistat via formylation of amino-orlistat with formic acid anhydride, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Tetraphenylporphyrin , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 h, 0 °C → rt
Référence
- Stereoselective syntheses of (-)-tetrahydrolipstatin via Prins cyclizationsTetrahedron Letters, 2006, 47(29), 4995-4998,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron pentacarbonyl Solvents: Water ; 50 °C; 5 h, 50 °C; 50 °C → rt
1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C
1.2 Solvents: Dichloromethane ; 10 - 20 min, rt → 65 °C
Référence
- Method for preparing weight-reducing medicine orlistat from lipstatin, China, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 2 h, rt
1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt
1.2 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Toluene , Tetrahydrofuran ; 0 °C; 3 h, rt
Référence
- MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of TetrahydrolipstatinJournal of Organic Chemistry, 2012, 77(11), 4885-4901,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Benzenesulfonyl chloride , Hydrochloric acid Solvents: 1-Butanol , Pyridine ; rt; 20 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C
1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, rt → 40 °C
1.3 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 0 - 5 °C
Référence
- Preparation of orlistat and its intermediate, China, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Catalysts: Cuprous chloride Solvents: Acetonitrile ; 15 °C
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 15 °C
1.3 Reagents: Water ; cooled
Référence
- Improved synthetic method of antiobesity agent Orlistat, China, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
Référence
- Oxazoline N-Oxide-Mediated [2+3] Cycloadditions. Application to a Synthesis of (-)-TetrahydrolipstatinOrganic Letters, 1999, 1(5), 753-755,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Azobisisobutyronitrile ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Référence
- Process for preparation of Orlistat and intermediate, China, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Référence
- A chiron approach to (-)-tetrahydrolipstatinSynthesis, 2006, (22), 3888-3894,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Référence
- Method for preparing orlistat, World Intellectual Property Organization, , ,
Orlistat Raw materials
- 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-
- (αS)-N,N,N,α-Tetramethylbenzenemethanaminium
- (2S,3S,5R)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-hexyl-3-hydroxyhexadecanoic acid
- L-Leucine, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecylester
- (3S,4S)-3-Hexyl-4-(2R)-2-hydroxytridecyl-2-oxetanone
- formic acid anhydride
- Lipstatin
- N-Formyl-L-leucine
Orlistat Preparation Products
Orlistat Fournisseurs
Wuhan brilliant Technology Co.,Ltd
Membre gold
(CAS:96829-58-2)Orlistat
Numéro de commande:639-755-1
État des stocks:in Stock
Quantité:kg
Pureté:99%
Dernières informations tarifaires mises à jour:Tuesday, 14 January 2025 11:34
Prix ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:96829-58-2)Orlistat
Numéro de commande:sfd5769
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:34
Prix ($):discuss personally
Orlistat Littérature connexe
-
Sylvain Aubry,Geneviève Aubert,Thierry Cresteil,David Crich Org. Biomol. Chem. 2012 10 2629
-
Serina L. Robinson,James K. Christenson,Lawrence P. Wackett Nat. Prod. Rep. 2019 36 458
-
Chandrika Bendigiri,K. Harini,Sajal Yenkar,Smita Zinjarde,R. Sowdhamini,Ameeta RaviKumar RSC Adv. 2018 8 12918
-
Nagashree Shamarao,Mukunda Chethankumar Food Funct. 2022 13 6036
-
5. Recent advancements in pharmacological strategies to modulate energy balance for combating obesityBenudhara Pati,Satyabrata Sendh,Bijayashree Sahu,Sunil Pani,Nivedita Jena,Naresh Chandra Bal RSC Med. Chem. 2023 14 1429
96829-58-2 (Orlistat) Produits connexes
- 3234-28-4(1,2-epoxytetradecane)
- 20859-02-3((S)-2-amino-3,3-dimethylbutanoic acid)
- 111466-61-6((S,R,R,R)-Orlistat)
- 130793-27-0(N-Formyl-L-leucine (3S,4R,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester)
- 111466-62-7((S,S,R,R)-Orlistat)
- 96829-59-3(Lipstatin)
- 113276-96-3(L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)
- 6113-61-7(N-Formyl-L-leucine)
- 2171763-58-7(4-(2,3-dihydroxy-2-methylpropyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 193064-97-0(5-Bromo-3-ethylthiophene-2-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96829-58-2)Orlistat

Pureté:99%
Quantité:100g
Prix ($):325.0
pengshengyue
(CAS:96829-58-2)Orlistat

Pureté:99%
Quantité:1000g
Prix ($):420